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Compound of Interest

Compound Name: 2-Fluoro-DL-phenylglycine

Cat. No.: B1296894

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Fluoro-DL-phenylglycine, a non-proteinogenic amino acid of interest in pharmaceutical
research and peptide synthesis. Due to the limited availability of directly published complete
datasets for this specific molecule, this guide combines available information with predicted
spectroscopic values based on the analysis of its parent compound, 2-phenylglycine, and
established principles of NMR, IR, and Mass Spectrometry.

Core Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for 2-Fluoro-
DL-phenylglycine.

Table 1: Nuclear Magnetic Resonance (NMR) Data
(Predicted)
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Chemical Shift o Coupling _
Nucleus Multiplicity Assignment
(®) ppm Constant (J) Hz
1H ~7.2-7.6 m - Aromatic CH
1H ~5.2 S - a-CH
1H Broad s - NH:2
C=0 (Carboxylic
13C ~170-175 S -
Acid)
13C ~158-162 d 1JCF = 240-250 C-F (Aromatic)
13C ~115-135 m - Aromatic CH
13C ~55-60 S - a-C

Note: Predicted values are based on data for 2-phenylglycine and known substituent effects of

fluorine on aromatic systems. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm~1)  Intensity Vibrational Mode Functional Group
~3400-3000 Strong, Broad O-H Stretch Carboxylic Acid
~3100-3000 Medium N-H Stretch Amine
~3000-2850 Medium C-H Stretch Aromatic
~1700-1680 Strong C=0 Stretch Carboxylic Acid
~1600-1450 Medium C=C Stretch Aromatic Ring
~1600-1500 Medium N-H Bend Amine
~1250-1000 Strong C-F Stretch Aryl Fluoride

Note: This table represents typical absorption frequencies for the functional groups present in

2-Fluoro-DL-phenylglycine.

Table 3: Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Assignment
169.05 ~100 [M]* (Molecular lon)
124.04 Variable [M - COOH]*
109.04 Variable [M - COOH - NH]*
96.03 Variable [CeHsF]*

Note: The molecular weight of 2-Fluoro-DL-phenylglycine (CsHsFNO2) is 169.15 g/mol [1][2].
The fragmentation pattern is predicted based on common fragmentation pathways for amino
acids.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These are
generalized protocols and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Fluoro-DL-phenylglycine in 0.5-
0.7 mL of a suitable deuterated solvent (e.g., D20, DMSO-de). The choice of solvent will
affect the chemical shifts of exchangeable protons (NH2 and OH).

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a broadband probe.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-3 seconds.

o Solvent suppression techniques may be necessary if using D20 to attenuate the residual
water signal.

e 13C NMR Acquisition:
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o Acquire a proton-decoupled one-dimensional carbon spectrum.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance and sensitivity of the 13C nucleus.

o Typical parameters include a 45° or 90° pulse width and a relaxation delay of 2-5 seconds.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

e Sample Preparation: Place a small amount of the solid 2-Fluoro-DL-phenylglycine sample
directly onto the ATR crystal. Ensure good contact between the sample and the crystal
surface by applying gentle pressure with the instrument's pressure clamp.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory (e.g., with a diamond or zinc selenide crystal).

o Data Acquisition:

[¢]

Collect a background spectrum of the clean, empty ATR crystal.

o

Collect the sample spectrum.

o

Typically, 16 to 32 scans are co-added at a resolution of 4 cm~1 over the range of 4000-
400 cm™1.

o

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of 2-Fluoro-DL-phenylglycine in a suitable
solvent (e.g., methanol, water with a small amount of formic acid to aid ionization).

¢ Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron lonization (El).

o Data Acquisition:
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o ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in

positive ion mode to observe the protonated molecule [M+H]*.

o EI-MS: Introduce the sample (typically after derivatization to increase volatility) into the El
source. The resulting spectrum will show the molecular ion [M]* and various fragment

ions.

o Acquire data over a mass-to-charge (m/z) range appropriate for the compound's molecular
weight (e.g., m/z 50-300).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing
spectroscopic data for a chemical compound like 2-Fluoro-DL-phenylglycine.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoro-DL-phenylglycine: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296894+#spectroscopic-data-nmr-ir-mass-spec-for-
2-fluoro-dl-phenylglycine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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